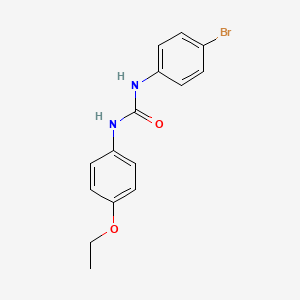

N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea

Description

Significance of Urea (B33335) Derivatives in Contemporary Medicinal and Agrochemical Research

Urea derivatives form a cornerstone of modern medicinal and agrochemical research, prized for their diverse biological activities and versatile chemical structures. In the pharmaceutical arena, the urea moiety is a privileged scaffold, capable of forming multiple hydrogen bonds with biological targets such as enzymes and receptors. This ability to establish strong and specific interactions underpins their application in a wide array of therapeutic areas. Numerous urea-containing compounds have been developed as potent anticancer agents, often functioning by inhibiting protein kinases crucial for cancer cell proliferation. mdpi.comfrontiersin.org Furthermore, this class of compounds has yielded effective antimicrobial, antiviral, and anti-inflammatory agents.

In the agrochemical sector, urea derivatives have a long and successful history, particularly as herbicides. herts.ac.uk Many commercial herbicides are based on a phenylurea structure, functioning by inhibiting photosynthesis in target weed species. nist.gov The ability to systematically modify the phenyl rings allows for the fine-tuning of their activity, selectivity, and environmental persistence. This structural versatility makes urea derivatives a continuing focus for the development of new and improved agricultural products. nist.gov

Historical Trajectory and Evolution of Halogenated Phenylurea Chemistry

The journey of halogenated phenylurea chemistry is deeply intertwined with the "chemical revolution" in agriculture that gained momentum post-1945. The discovery of the herbicidal properties of phenylureas marked a significant milestone, providing farmers with powerful tools for weed management. The introduction of halogen atoms, such as chlorine and bromine, into the phenyl rings was a key strategy to enhance the herbicidal efficacy and stability of these compounds.

Early research and development in this area led to the commercialization of numerous halogenated phenylurea herbicides. The systematic study of these compounds helped to establish clear structure-activity relationships, demonstrating how the type and position of the halogen substituent could profoundly impact biological activity. This foundational knowledge not only fueled the development of more effective herbicides but also laid the groundwork for the exploration of halogenated diaryl ureas in other fields, notably medicinal chemistry. The understanding gained from agrochemical research into how these molecules interact with biological systems provided valuable insights for designing urea derivatives as potential drugs.

Core Research Focus and Objectives for N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea

While extensive public-domain research detailing specific biological data for this compound is limited, the core research focus and objectives for this compound can be inferred from the vast body of work on structurally similar diaryl ureas. The primary objectives of synthesizing and investigating this particular molecule are centered on discovering and optimizing its potential biological activities for therapeutic or agrochemical applications.

Key Research Objectives:

Anticancer Activity: A major thrust in the study of diaryl ureas is the evaluation of their potential as anticancer agents. Research on analogous compounds indicates that this compound is likely being investigated for its ability to inhibit the growth of various cancer cell lines. nih.govmdpi.commdpi.com The objective would be to determine its cytotoxicity and to elucidate its mechanism of action, which could involve the inhibition of specific kinases or other proteins involved in cancer progression. nih.gov

Enzyme Inhibition: The structural motifs within this compound suggest its potential as an enzyme inhibitor. Research would aim to identify specific enzymes that are modulated by this compound. This could include kinases, as mentioned, but also other enzymes relevant to disease, such as those involved in inflammatory or metabolic pathways. A primary goal would be to quantify its inhibitory potency, often expressed as an IC50 value, against a panel of target enzymes.

Antimicrobial Properties: Urea derivatives have shown promise as antimicrobial agents. mdpi.comeresearchco.com Consequently, a research objective for this compound would be to screen it for activity against a range of pathogenic bacteria and fungi. Studies would focus on determining its minimum inhibitory concentration (MIC) against various microorganisms to assess its potential as a lead compound for new antibiotics or antifungals.

Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable molecule in broader SAR studies. By systematically modifying the substituents on the phenyl rings (for example, changing the position or type of halogen), researchers can understand how these changes affect biological activity. The data generated from testing this compound contributes to building predictive models for designing more potent and selective molecules.

Below is a table summarizing the key properties of the subject compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 849368-10-1 |

| Molecular Formula | C15H15BrN2O2 |

| Molecular Weight | 335.20 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c1-2-20-14-9-7-13(8-10-14)18-15(19)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLLCWNZOYHYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Bromophenyl N 4 Ethoxyphenyl Urea and Precursor Analogs

Established Synthetic Routes for N-Substituted Urea (B33335) Compounds

The urea functional group is a cornerstone in pharmaceuticals, agrochemicals, and materials science, leading to the development of numerous synthetic strategies. nih.gov These routes often proceed through a highly reactive isocyanate intermediate. nih.gov

The most direct and widely utilized method for preparing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. conicet.gov.arwikipedia.orgcommonorganicchemistry.com This reaction is typically efficient and proceeds under mild conditions. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group to form the urea linkage. conicet.gov.ar The reaction is often conducted at room temperature in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and generally requires no external base. commonorganicchemistry.com

Alternatively, activated carbamates serve as effective isocyanate surrogates. Reagents like N,N'-carbonyldiimidazole (CDI) react with a primary amine to form a carbamoyl-imidazole intermediate. This intermediate can then be treated with a second, different amine to yield an unsymmetrical urea. nih.gov This two-step, one-pot procedure avoids the isolation of the often hazardous isocyanate. organic-chemistry.org Phenyl carbamates are also employed, though their reactions can be more susceptible to reversibility and the formation of side products. commonorganicchemistry.com

Historically, the synthesis of isocyanates, the key precursors to ureas, has been dominated by the use of phosgene (B1210022) (COCl₂). nih.govwikipedia.org In this process, a primary amine is treated with phosgene to generate the corresponding isocyanate, which is then reacted with another amine to form the desired urea. wikipedia.org While effective, this method is fraught with significant safety concerns due to the extreme toxicity of phosgene gas. wikipedia.orgrsc.org

These hazards have spurred the development of numerous phosgene-free alternatives. rsc.orgresearchgate.net Safer phosgene substitutes that can be handled with standard laboratory precautions include:

Triphosgene (B27547): A solid, crystalline compound that acts as a source of phosgene in situ, reducing the risks associated with handling the gaseous reagent. rsc.org

N,N'-Carbonyldiimidazole (CDI): A stable, solid reagent that activates amines for urea formation without producing chlorinated byproducts. nih.gov

Carbonates: Reagents like di-tert-butyl dicarbonate (B1257347) can be used in some contexts. rsc.orgresearchgate.net

Furthermore, rearrangement reactions provide pathways to isocyanates without using phosgene. The Hofmann, Curtius, and Lossen rearrangements all involve the conversion of a carboxylic acid derivative (amide, acyl azide, or hydroxamic acid, respectively) into an isocyanate intermediate, which can be trapped by an amine to yield a urea. nih.govorganic-chemistry.orgrsc.org

In alignment with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize waste and avoid hazardous organic solvents. rsc.org A notable advancement is the use of potassium isocyanate (KNCO) in water for the synthesis of N-substituted ureas. rsc.orgrsc.org This method involves the reaction of an amine hydrochloride salt with potassium isocyanate in an entirely aqueous medium. rsc.org The process is operationally simple, often yielding a pure product that precipitates from the reaction mixture and can be isolated by simple filtration. rsc.org This approach is not only environmentally friendly but has also been demonstrated to be scalable, making it suitable for the large-volume production of urea-based compounds. rsc.orgrsc.org

Another sustainable strategy is the "on-water" reaction, where amines and isocyanates are mixed in water without any organic co-solvent. organic-chemistry.orgresearchgate.net The unique properties of water can enhance reaction rates and selectivity, as the reactants may form microdroplets that facilitate the reaction. organic-chemistry.org This technique offers simple product isolation via filtration and allows for the recycling of the water effluent, significantly improving the process mass intensity. researchgate.net

Interactive Table 1: Comparison of Synthetic Routes for N-Substituted Ureas

| Method | Key Reagents | Primary Advantage | Primary Disadvantage | Citations |

| Amine + Isocyanate | Primary/Secondary Amine, Isocyanate | High efficiency, mild conditions | Isocyanates can be hazardous | conicet.gov.ar, wikipedia.org, commonorganicchemistry.com |

| Phosgene-Based | Primary Amine, Phosgene (COCl₂) | Traditional, well-established | Extreme toxicity of phosgene | nih.gov, wikipedia.org |

| Phosgene-Free (e.g., CDI) | Primary Amines, CDI | Increased safety, solid reagent | Higher reagent cost than phosgene | nih.gov, rsc.org |

| Rearrangement Reactions | Amides, Acyl Azides, etc. | In situ isocyanate generation | Multi-step, potential for side reactions | rsc.org, organic-chemistry.org, nih.gov |

| Aqueous Media Synthesis | Amine·HCl, Potassium Isocyanate | Eco-friendly, scalable, simple isolation | Limited to water-stable reactants | rsc.org, rsc.org |

| "On-Water" Reaction | Amine, Isocyanate, Water | Sustainable, avoids organic solvents | Substrate scope limitations | organic-chemistry.org, researchgate.net |

Synthesis of N-(4-bromophenyl)urea as a Foundational Intermediate

N-(4-bromophenyl)urea is a crucial intermediate for the synthesis of the target compound. A common and effective method for its preparation involves the reaction of 4-bromoaniline (B143363) with a cyanate (B1221674) salt, such as sodium cyanate or potassium cyanate, in a mildly acidic aqueous solution. nih.gov The product is typically a stable, crystalline solid that can be purified by recrystallization from a solvent like ethanol. nih.gov

The formation of N-(4-bromophenyl)urea from 4-bromoaniline and a cyanate salt proceeds through a well-understood nucleophilic addition mechanism. The key steps are:

Protonation of Cyanate: In the presence of an acid (often acetic acid or hydrochloric acid), the cyanate ion (OCN⁻) is protonated to form isocyanic acid (HN=C=O).

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isocyanic acid.

Proton Transfer: A subsequent proton transfer from the nitrogen to the oxygen results in the formation of the stable N-(4-bromophenyl)urea product.

This reaction is mechanistically a condensation, where the amine adds across the N=C bond of the isocyanic acid. Unlike more complex urea-formaldehyde condensations that may proceed via E1cb mechanisms, this synthesis is a direct and straightforward addition. mdpi.com

Interactive Table 2: Reported Synthesis Conditions for N-(4-bromophenyl)urea

| Starting Material | Reagent | Solvent/Conditions | Outcome | Citations |

| 4-bromoaniline | Sodium cyanate | Acidic aqueous solution | Forms N-(4-bromophenyl)urea | nih.gov |

| 4-bromoaniline | Sodium nitrite | Acidic conditions, then hydrolysis | Forms N-(4-bromophenyl)urea | |

| 4-bromoacetophenone | Urea | Mild conditions, catalysis | Forms N-(4-bromophenyl)urea |

Targeted Synthesis Strategies for N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea

The synthesis of the unsymmetrical target compound, this compound, is most logically achieved by applying the nucleophilic addition principles discussed in section 2.1.1. This involves the reaction between two different aromatic amines, 4-bromoaniline and 4-ethoxyaniline, via an isocyanate intermediate.

Two primary pathways are feasible:

Pathway A: Reaction of 4-bromophenyl isocyanate with 4-ethoxyaniline.

Isocyanate Formation: 4-bromoaniline is converted to 4-bromophenyl isocyanate. This can be accomplished using a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base.

Urea Formation: The isolated or in situ generated 4-bromophenyl isocyanate is then treated with 4-ethoxyaniline. The nucleophilic nitrogen of 4-ethoxyaniline attacks the isocyanate carbonyl carbon to yield the final product.

Pathway B: Reaction of 4-ethoxyphenyl isocyanate with 4-bromoaniline.

Isocyanate Formation: 4-ethoxyaniline is converted to 4-ethoxyphenyl isocyanate using a similar phosgenation or phosgene-free method.

Urea Formation: The resulting isocyanate is reacted with 4-bromoaniline to form this compound.

Pathway A is often preferred if one of the aniline (B41778) precursors is more valuable or sensitive, as it can be added in the final, high-yielding step. The choice between pathways may also be influenced by the commercial availability and stability of the respective isocyanate intermediates. A phosgene-free, one-pot approach using a reagent like CDI would involve the sequential addition of 4-bromoaniline followed by 4-ethoxyaniline (or vice versa) to the CDI solution.

Advanced Spectroscopic Characterization for Synthetic Validation

Following synthesis, rigorous structural confirmation is imperative. A combination of advanced spectroscopic techniques is employed to provide a comprehensive structural elucidation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. Both ¹H and ¹³C NMR would be utilized for the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 4-bromophenyl and 4-ethoxyphenyl rings. The protons on the ethoxy group would present as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, with their integration values corresponding to three and two protons, respectively. The aromatic protons would likely appear as a set of doublets, characteristic of para-substituted benzene (B151609) rings. The two N-H protons of the urea linkage would appear as singlets, and their chemical shift could be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the downfield region (typically 150-160 ppm). The spectrum would also display signals for the ipso-, ortho-, meta-, and para-carbons of the two different aromatic rings, as well as the two carbons of the ethoxy group. For the precursor, N-(4-bromophenyl)urea, the reported ¹³C NMR chemical shifts (in DMSO-d₆) are δ 112.22 (C-Br), 119.52 (2CH), 131.18 (2CH), 139.89 (C-N), and 155.70 (C=O) ppm. nih.gov These values can serve as a reference for assigning the signals in the final product.

A detailed analysis of the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra would allow for the complete and unambiguous assignment of the structure of this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea N-H | ~8.0-9.5 (two singlets) | - |

| Carbonyl C=O | - | ~150-160 |

| 4-bromophenyl CH | Doublets | Aromatic region |

| 4-ethoxyphenyl CH | Doublets | Aromatic region |

| Ethoxy CH₂ | Quartet | ~60-70 |

| Ethoxy CH₃ | Triplet | ~10-20 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group would be prominent, typically appearing in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea moiety would give rise to one or two bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations would also be observable. Additionally, characteristic bands for the aromatic C-H stretching and bending, as well as the C-O stretching of the ethoxy group, would be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. The symmetric stretching of the aromatic rings and other non-polar bonds would be expected to show strong signals in the Raman spectrum.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Urea) | 3200-3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Weak |

| C=O Stretch (Urea) | 1630-1680 | Strong |

| N-H Bend (Urea) | 1550-1640 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch (Ether) | 1000-1300 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₅BrN₂O₂), HRMS would provide an exact mass measurement consistent with its molecular formula. The presence of the bromine atom would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be a key diagnostic feature in the mass spectrum.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Cleavage of the bonds adjacent to the urea carbonyl group would be expected, leading to fragment ions corresponding to the 4-bromophenyl isocyanate and 4-ethoxyaniline moieties, or vice versa. This fragmentation data would further corroborate the proposed structure.

Theoretical and Computational Chemistry Studies on N 4 Bromophenyl N 4 Ethoxyphenyl Urea

Quantum Chemical Calculations (First-Principles Studies)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea, DFT calculations would be employed to determine its most stable three-dimensional conformation (ground-state geometry). This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. From this optimized geometry, various electronic properties such as total energy, dipole moment, and Mulliken atomic charges could be predicted, offering insights into the molecule's polarity and the charge distribution on its constituent atoms jcsp.org.pkresearchgate.net.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability researchgate.netresearchgate.netajchem-a.com. A large gap suggests high stability and low reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, chemical hardness, and electrophilicity index can be calculated to quantify the molecule's reactivity researchgate.net.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and interaction among bonds. It provides a detailed picture of the charge transfer and delocalization of electron density within the molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from oxygen and nitrogen atoms into antibonding orbitals, which contribute to the molecule's stability jcsp.org.pk. This analysis quantifies the energy of these interactions, providing insight into the intramolecular charge transfer phenomena.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) in different colors. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the ethoxy group, and positive potential around the N-H protons of the urea (B33335) linkage researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time.

While quantum chemical calculations provide information on a static molecule, MD simulations can be used to explore the conformational landscape and dynamic behavior of this compound in various environments, such as in a vacuum or in different solvents. By simulating the molecule's movements over a period of time, one can assess the stability of different conformations and identify the most populated conformational states. This analysis provides a deeper understanding of the molecule's flexibility and its behavior under realistic conditions researchgate.net.

Advanced Mechanistic Studies of Biological Activities of N 4 Bromophenyl N 4 Ethoxyphenyl Urea and Analogues

Anticancer Mechanistic Pathways

The N,N'-diarylurea scaffold, a core component of N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea, is a recognized pharmacophore in the design of anticancer agents, largely inspired by the success of multi-kinase inhibitors like sorafenib (B1663141). nih.govnih.gov Extensive research into this class of compounds has revealed multifaceted mechanistic pathways through which they exert their anticancer effects. These mechanisms often involve the induction of programmed cell death, disruption of cellular energy production, inhibition of cancer cell proliferation, and direct engagement with specific molecular targets that drive tumor growth.

A primary mechanism by which diarylurea derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. nih.govmdpi.com This process is frequently mediated by a cascade of enzymes known as caspases.

Several studies have highlighted the pro-apoptotic effects of N,N'-diarylurea analogues. For instance, certain fluorinated N,N′-diarylureas have been shown to significantly induce both cell-cycle inhibition and apoptosis in metastatic colorectal cancer cells and cancer stem cells. nih.gov Mechanistic investigations into specific analogues have confirmed the involvement of caspases. One study demonstrated that a diarylurea derivative significantly activated Caspase-3 through an intrinsic apoptotic pathway in Caco-2 colon cancer cells. researchgate.net Similarly, other analogues were found to cause an accumulation of Caspase 3 in prostate cancer cells, leading to cell growth arrest. researchgate.net The intrinsic pathway of apoptosis is further implicated by findings that a diarylthiourea compound, a close structural relative, upregulated caspase-3 in MCF-7 breast cancer cells. nih.gov

The regulation of apoptosis is a complex process involving a balance of pro- and anti-apoptotic proteins. Research on a pyrazoline carboxamide diarylurea analogue revealed its ability to downregulate the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax, further confirming its role as an apoptosis inducer. rsc.org However, it is noteworthy that apoptosis induction is not a universal mechanism for all diarylurea compounds; the derivative CTPPU was found to inhibit the growth of non-small-cell lung cancer (NSCLC) cells without initiating apoptosis. nih.gov

Mitochondria play a central role in cellular energy metabolism and are critical regulators of the apoptotic process. Disruption of mitochondrial function is another key pathway exploited by anticancer agents. One such disruption is mitochondrial uncoupling, a process where proton transport across the inner mitochondrial membrane becomes separated from ATP synthesis, leading to increased oxygen consumption and energy dissipation. nih.govnih.gov

Evidence suggests that diarylurea derivatives can induce mitochondrial dysfunction. The compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (SR4), an analogue of the subject compound, has been specifically shown to exert mitochondrial uncoupling effects in HepG2 liver cancer cells. nih.gov Apoptosis is frequently linked to mitochondrial damage, which is often characterized by a decrease in the mitochondrial membrane potential (MMP). nih.gov This depolarization can lead to the overproduction of reactive oxygen species (ROS), contributing to cellular stress and death. nih.gov While direct studies on this compound were not identified, the demonstrated activity of close analogues like SR4 points to mitochondrial dysfunction as a significant and plausible anticancer mechanism for this class of compounds. nih.gov

This compound and its analogues have demonstrated potent, broad-spectrum anti-proliferative activity in various human cancer cell lines, as evaluated through in vitro assays. nih.govnih.gov The inclusion of a 4-bromophenyl group, in particular, has been identified as a critical structural feature for the cytotoxic potential of these compounds. nih.gov

The inhibitory effects have been documented across a wide range of malignancies. For example, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues containing the N-(4-bromophenyl) moiety have shown notable activity. One such analogue was effective against non-small-cell lung cancer (HOP-92), leukemia (MOLT-4), and central nervous system (CNS) cancer (SNB-75) cell lines. nih.gov Another related compound demonstrated growth inhibition against leukemia (SR), melanoma (SK-MEL-2), breast cancer (MDA-MB-231/ATCC and MCF7), and renal cancer (UO-31) cell lines. nih.gov Furthermore, the diarylurea derivative CTPPU has shown significant cytotoxicity against several NSCLC cell lines, including H460, A549, and H292. nih.gov In some cases, newly synthesized diaryl urea (B33335) derivatives have exhibited greater potency than the established drug sorafenib, with IC₅₀ values in the sub-micromolar range against cell lines such as H-460 (lung), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast). nih.gov

| Compound Class/Analogue | Cancer Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | Lung, Leukemia, CNS | HOP-92, MOLT-4, SNB-75 | Anticancer Activity | nih.gov |

| N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Leukemia, Melanoma, Breast, Renal | SR, SK-MEL-2, MDA-MB-231, MCF7, UO-31 | Growth Inhibition | nih.gov |

| 4-aminoquinazolinyl-diaryl urea derivatives | Lung, Colon, Breast | H-460, HT-29, A549, MDA-MB-231 | Cytotoxicity (IC₅₀ < 5.46 µM) | nih.gov |

| N,Nʹ-Diarylurea Derivative (CTPPU) | Non-Small-Cell Lung Cancer (NSCLC) | H460, A549, H292 | Potent Cytotoxicity | nih.gov |

| Diarylureas with imidazole[1,2-a]pyridine scaffolds | Melanoma | A375P | Anti-proliferation (IC₅₀ < 5 µM) | nih.gov |

The anticancer efficacy of diarylurea derivatives is often rooted in their ability to engage specific molecular targets that are crucial for cancer cell growth and survival. nih.gov Many compounds in this class function as multi-kinase inhibitors, targeting key enzymes like receptor tyrosine kinases (RTKs). nih.gov The Epidermal Growth Factor Receptor (EGFR) is a prominent RTK that, upon activation, triggers signaling cascades promoting cell proliferation. researchgate.net Its abnormal activation is a known driver in many cancers, making it a prime therapeutic target. researchgate.net

Small-molecule tyrosine kinase inhibitors (TKIs), including many diarylurea derivatives, typically function by competitively binding to the ATP-binding pocket within the EGFR's intracellular kinase domain. researchgate.netmdpi.com This binding action blocks the phosphorylation events necessary for signal transduction, thereby inhibiting downstream pathways. mdpi.com The diarylurea structure itself is considered a critical element for this interaction, fitting into a hydrophobic pocket of the kinase domain and forming hydrogen bonds. nih.gov

Research has led to the design of novel diarylurea series specifically as EGFR inhibitors. nih.gov One such 4-aminoquinazolinyl-diaryl urea compound demonstrated potent inhibition of EGFR with an IC₅₀ value of 56 nM. nih.gov Given the structural similarities of this compound to sorafenib and other established kinase inhibitors, it is highly probable that its mechanism of action involves engagement with EGFR and other related RTKs. nih.govrsc.org

Antimicrobial Mechanistic Pathways

Beyond their anticancer properties, urea-based compounds have also been investigated for their potential as antimicrobial agents. nih.gov The structural features that allow for interaction with protein kinases in cancer cells may also facilitate binding to essential enzymes in microbial pathogens.

Urea derivatives are a class of compounds known to possess antimicrobial properties. nih.gov While the precise mechanisms can vary, they generally involve the disruption of vital bacterial processes. The carboxamide bond (–CO–NH–), a central feature of the urea structure, is a pivotal unit in biological systems and is present in numerous molecules with antibacterial effects. nih.govmdpi.com

Studies on compounds structurally related to this compound provide insight into potential antimicrobial actions. For example, N-(4-bromophenyl)furan-2-carboxamide has shown significant antibacterial activity against several clinically relevant drug-resistant bacterial strains, including Acinetobacter baumannii. nih.gov While the exact mechanism was not fully detailed, computational docking studies suggested that the molecule interacts with key bacterial proteins, implying an inhibitory effect on their function. nih.gov Similarly, N-(4-bromophenyl)benzamide derivatives have been synthesized and evaluated for their antibacterial potential. nanobioletters.com The common mechanisms for antimicrobial agents include the inhibition of enzymes essential for DNA replication, interference with protein synthesis, or compromise of the bacterial cell wall's integrity. The documented activity of these closely related structures suggests that this compound may inhibit bacterial growth through similar mechanistic pathways. nih.govnanobioletters.com

Interaction with Specific Molecular Targets in Pathogenic Microorganisms

The antimicrobial effects of structures analogous to this compound are attributed to their interactions with specific and essential molecular targets within pathogenic microorganisms. A primary mechanism involves the inhibition of enzymes crucial for bacterial survival and replication. Key targets identified for analogous compounds include DNA gyrase and topoisomerase, which are essential for managing DNA supercoiling during replication. nih.gov Additionally, enzymes involved in the biosynthesis of the mycobacterial cell wall, such as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and the mycolic acid transporter (MmpL3), have been identified as significant targets for related anti-tubercular agents. nih.govnih.gov By binding to these enzymatic targets, these compounds disrupt critical cellular processes, leading to the inhibition of microbial growth and eventual cell death.

Microbial DNA-Gyrase Inhibition by Related Quinoline-Carbohydrazide Derivatives

Microbial DNA gyrase is a well-established target for antimicrobial agents due to its vital role in bacterial DNA replication and recombination. nih.govacs.org Quinoline-carbohydrazide derivatives, which are structurally related to the core urea scaffold, have been designed and synthesized as potent inhibitors of this enzyme. nih.govresearchgate.net These compounds function by hindering the ATPase activity of the gyrase or by directly "poisoning" the enzyme, which impacts cell division. acs.org

In studies focusing on Staphylococcus aureus, several quinoline-carbohydrazide derivatives demonstrated significant inhibitory activity against DNA gyrase. For instance, compounds 6b (a quinoline (B57606) derivative linked to 4-(4-methoxyphenyl)acetamidohydazinyl) and 10 (a quinoline derivative) showed IC₅₀ values of 33.64 µM and 8.45 µM, respectively, in a DNA gyrase supercoiling assay. acs.orgresearchgate.net For comparison, the well-known DNA gyrase inhibitor ciprofloxacin (B1669076) exhibited an IC₅₀ value of 3.80 µM in the same assay. acs.org Similarly, quinoline acetohydrazide-hydrazone derivatives have been identified as potent inhibitors of S. aureus DNA gyrase A, with compounds 9m and 9n (substituted with difluoro moieties) recording IC₅₀ values of 0.14 mg/mL and 0.19 mg/mL, respectively. rsc.org These findings underscore the potential of hybrid molecules combining quinoline and hydrazide moieties to effectively target and inhibit microbial DNA gyrase. nih.govacs.org

| Compound | Derivative Class | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 6b | Quinoline-Carbohydrazide | 33.64 µM | acs.org |

| Compound 10 | Quinoline-Carbohydrazide | 8.45 µM | acs.org |

| Compound 9m | Quinoline Acetohydrazide-Hydrazone | 0.14 mg/mL | rsc.org |

| Compound 9n | Quinoline Acetohydrazide-Hydrazone | 0.19 mg/mL | rsc.org |

| Ciprofloxacin (Reference) | Fluoroquinolone | 3.80 µM | acs.org |

Anti-tubercular Activity Mechanisms, including Mycobacterial MmpL3 and DprE1 Inhibition, for Analogous Structures

The search for novel anti-tubercular agents has led to the identification of key mycobacterial enzymes that serve as effective drug targets. Analogues of this compound, particularly other urea-containing compounds, have shown promise through mechanisms targeting the unique cell wall of Mycobacterium tuberculosis.

Mycobacterial MmpL3 Inhibition: The MmpL3 transporter is essential for transporting trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids, which are fundamental components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 blocks the biosynthesis of the cell wall, leading to rapid cell death. nih.gov Several classes of MmpL3 inhibitors have been identified, including adamantyl ureas, which share the urea functional group with the subject compound. nih.govnih.gov The mechanism can be either direct, by blocking the TMM translocation, or indirect, through dissipation of the proton motive force required by the transporter. nih.gov The diversity of chemical structures that can inhibit MmpL3 suggests it is a highly susceptible drug target. nih.gov

Mycobacterial DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is another critical enzyme involved in the synthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.gov DprE1 has been validated as the target for several potent anti-tubercular compounds, including benzothiazinones (BTZs). nih.govnih.gov The mechanism of inhibition for many DprE1 inhibitors involves the covalent binding to a key cysteine residue (Cys387) in the active site of the enzyme. nih.govnih.gov This often requires metabolic activation of the inhibitor, such as the reduction of a nitro group to a reactive nitroso derivative, which then forms a covalent bond with the enzyme. nih.gov While this covalent mechanism is common, non-covalent competitive inhibitors of DprE1 have also been discovered, indicating multiple ways to disrupt its function. nih.govnih.gov

Anti-inflammatory Mechanistic Pathways

Modulation of Pro-inflammatory Cytokine Production in Immune Cells (e.g., Macrophages, Microglia)

The anti-inflammatory potential of compounds analogous to this compound can be linked to their ability to modulate the response of immune cells like macrophages. Macrophages play a central role in inflammation, and their activation leads to the release of a cascade of pro-inflammatory cytokines, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

A key mechanistic pathway involves the inhibition of signaling cascades that trigger cytokine production. For example, small molecules can interfere with the signaling of receptors like Toll-like receptor 4 (TLR4), which is crucial for activating macrophages in response to inflammatory stimuli. nih.gov Inhibition of this pathway can suppress the downstream activation of transcription factors such as NF-κB, which is essential for the expression of pro-inflammatory cytokine genes. nih.gov Studies on other heterocyclic compounds have shown that they can effectively decrease the secretion of pro-inflammatory cytokines and nitric oxide in stimulated macrophages, demonstrating the viability of this mechanistic pathway for anti-inflammatory action. nih.gov

Enzyme Inhibition Mechanistic Studies

Carbonic Anhydrase (CA) Isozyme Inhibition Profiling (hCA I, II, IV, VII, IX, XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and certain isoforms are established therapeutic targets. mdpi.com Diaryl urea derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes. nih.gov The inhibition profile against different isozymes (hCA I, II, IV, VII, IX, XII) is critical, as isoform-selective inhibition can lead to targeted therapeutic effects while minimizing side effects. For example, hCA I and II are widespread cytosolic enzymes, whereas hCA IX and XII are transmembrane isoforms associated with tumors. mdpi.comnih.gov

Studies on 1,4-dihydropyrimidinone (DHPM) substituted diaryl urea derivatives showed that these compounds effectively inhibit hCA I and II. nih.gov The inhibitory effect varies based on the specific substitutions on the diaryl urea core. For instance, compound 4c was identified as the most effective inhibitor against hCA I with an IC₅₀ of 66.23 µM, while compound 4f was the most potent against hCA II with an IC₅₀ of 63.09 µM. nih.gov The bulky nature of these synthesized compounds suggests they likely bind at the entrance of the active site cavity rather than directly coordinating with the catalytic zinc ion. nih.gov The varied inhibition profiles across different CA isozymes highlight the potential for developing isoform-selective inhibitors from the diaryl urea scaffold. researchgate.net

| Compound | Target Isozyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound 4c | hCA I | 66.23 | nih.gov |

| Compound 4f | hCA II | 63.09 | nih.gov |

Helicobacter pylori Urease Inhibition

Helicobacter pylori is a pathogenic bacterium that colonizes the human stomach and is a primary cause of gastritis, peptic ulcers, and gastric cancer. The survival of H. pylori in the highly acidic environment of the stomach is critically dependent on its urease enzyme. This nickel-containing metalloenzyme catalyzes the hydrolysis of urea to produce ammonia, which neutralizes gastric acid and allows the bacterium to thrive. Consequently, the inhibition of H. pylori urease is a key therapeutic strategy for eradicating the infection.

While direct studies on this compound are not extensively documented in publicly available literature, the broader class of urea and thiourea (B124793) derivatives has been investigated for urease inhibitory activity. Urea derivatives are considered potential substrate analogs that could competitively inhibit the enzyme. For instance, hydroxyurea (B1673989) is a known urease inhibitor that binds to the dinickel center of the enzyme. Research into related structures has shown that the presence of a halogenated phenyl ring can contribute to inhibitory activity. For example, 4-bromophenyl boronic acid has been reported as a potent inhibitor of urease, suggesting that the 4-bromophenyl moiety of the title compound could be favorable for interaction with the enzyme's active site. The mechanism of inhibition by such compounds often involves interaction with the nickel ions in the active site or with key amino acid residues, such as cysteine, thereby disrupting the catalytic activity of the enzyme.

| Compound Class | Example Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Phenylurea-pyridinium hybrids | Compound 4f | 4.08 µM | nih.gov |

| Nitroimidazole derivatives | Compound 4a-k | 1.43–7.72 µM | semanticscholar.org |

| Standard Inhibitor | Hydroxyurea | ~100 µM | lookchem.com |

| Standard Inhibitor | Thiourea | ~23 µM | nih.gov |

Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition (h-NTPDase1, 2, 3)

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of ectoenzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates (e.g., ATP and ADP). These enzymes, including NTPDase1, 2, and 3, are involved in various physiological processes such as thrombosis, inflammation, and neurotransmission, making them attractive therapeutic targets.

To date, research on the inhibition of h-NTPDases has primarily focused on substrate analogues like ATP derivatives and other specific chemical scaffolds. A thorough review of the scientific literature reveals a lack of studies investigating this compound or the broader class of N,N'-diarylurea derivatives as inhibitors of h-NTPDase1, 2, or 3. Therefore, the potential activity and mechanistic pathways of this class of compounds against these specific enzymatic targets remain to be elucidated.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine metabolites, which suppresses the anti-tumor immune response by inhibiting T-cell proliferation and promoting T-cell apoptosis. Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.

Several N,N'-diarylurea derivatives have been identified as potent inhibitors of IDO1. Mechanistic studies suggest that these compounds can interact with the active site of the enzyme. Some diaryl hydroxylamines, which are structurally related, have been shown to exploit both A and B pockets within the IDO1 active site. Research has indicated a preference for bromo and chloro substitutions on the aromatic rings for potent IDO1 inhibition. For instance, a series of phenyl urea derivatives demonstrated potent IDO1 inhibition with IC50 values in the sub-micromolar range (0.1–0.6 µM). researchgate.net This suggests that the 4-bromophenyl group in this compound is a favorable feature for this biological activity. The urea moiety itself is crucial for binding, often forming key hydrogen bond interactions within the enzyme's active site.

| Compound ID | Description | IDO1 IC50 (µM) | Reference |

|---|---|---|---|

| i12 | Phenyl urea derivative | ~0.1 - 0.6 | researchgate.net |

| i23 | Phenyl urea derivative | ~0.1 - 0.6 | researchgate.net |

| i24 | Phenyl urea derivative | ~0.1 - 0.6 | researchgate.net |

| Diaryl hydroxylamines | Bromo/Chloro substituted | 1 - 4 | eurekaselect.com |

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that is involved in various physiological processes, including protein turnover. plos.org Its dysregulation and overexpression are implicated in pathological conditions such as cancer, where it contributes to tumor invasion, angiogenesis, and metastasis by degrading components of the extracellular matrix. plos.orgresearchgate.net This has made Cathepsin B a target for the development of anticancer therapies. nih.gov

While various classes of compounds, such as peptidyl nitriles and epoxysuccinyl derivatives, have been developed as Cathepsin B inhibitors, the activity of N,N'-diarylureas against this enzyme is not well-established. Some studies have explored the effects of diarylurea derivatives in pathways related to cell death where cathepsins play a role. For example, one study found that a diarylurea compound inhibited apoptosis by preventing the formation of the apoptosome complex, a key step in the caspase activation cascade that can be triggered by factors released from lysosomes. nih.gov Another study reported that a different diarylurea derivative, N69B, actually increased the protein levels of cathepsins, particularly cathepsin D, in cancer cells. nih.gov However, direct evidence for the inhibition of Cathepsin B's enzymatic activity by this compound or its close analogues is currently lacking in the available scientific literature.

DNA-Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that manage the topological states of DNA during processes like replication, transcription, and chromosome segregation. Type II topoisomerases, such as DNA-Topoisomerase II (Topo II), function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before re-ligating the break. These enzymes are validated targets for cancer chemotherapy, with inhibitors classified as either "poisons," which stabilize the enzyme-DNA cleavage complex leading to permanent DNA breaks, or "catalytic inhibitors," which interfere with the enzyme's function without causing DNA damage. researchgate.net

Studies have shown that certain asymmetrically substituted urea and thiourea derivatives possess DNA-topoisomerase inhibitory activity. For example, a series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas demonstrated the ability to inhibit both Topoisomerase I and II-alpha. nih.gov Another study on asymmetrically N,N'-substituted ureas found that most of the synthesized compounds inhibited Topo II-α activity at a concentration of 10 μM. Molecular docking studies from this research suggested that these urea derivatives could interact with the same binding site as the known Topo II poison, etoposide, implying a potential mechanism of preventing the re-ligation of DNA strands. These findings indicate that the N,N'-diarylurea scaffold, including compounds like this compound, represents a potential framework for the development of new Topo II inhibitors.

Methionyl-tRNA-Synthetase (MetRS) Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are vital enzymes responsible for charging transfer RNAs (tRNAs) with their corresponding amino acids, a critical step in protein synthesis. The inhibition of these enzymes leads to the cessation of protein production, making them attractive targets for antimicrobial agents. Methionyl-tRNA-synthetase (MetRS) specifically catalyzes the attachment of methionine to its cognate tRNA. There are structural differences between bacterial and human MetRS, allowing for the development of selective inhibitors.

The class of diaryldiamines, which are structurally related to diaryl ureas, has been shown to produce potent inhibitors of bacterial MetRS. For example, the compound REP8839 is a diaryldiamine that selectively inhibits Staphylococcus aureus MetRS with a Ki of 10 pM and is competitive with methionine. nih.gov More recently, research has emerged demonstrating the potential of N,N'-diarylurea derivatives as antibacterial agents against multidrug-resistant bacteria. A 2024 study identified the diarylurea compound SCB-24 as having promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the precise mechanism of action for SCB-24 was not detailed in the study, the known sensitivity of S. aureus to MetRS inhibitors suggests that this enzyme could be a potential target for this class of diarylurea compounds.

Structure Activity Relationship Sar Studies of N 4 Bromophenyl N 4 Ethoxyphenyl Urea and Its Analogues

Quantitative and Qualitative Assessment of Halogen Substitution Effects on Biological Activity and Target Binding

Quantitative structure-activity relationship (QSAR) studies have demonstrated that the electron-withdrawing nature of halogens is often beneficial for the biological activity of diarylurea derivatives. This is attributed to the formation of halogen bonds, a non-covalent interaction between the electrophilic region of the halogen atom and a nucleophilic site on the biological target, such as a protein. The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.

The substitution of different halogens at the 4-position of the phenyl ring can lead to significant variations in inhibitory potency. For instance, in a series of diarylurea inhibitors of a particular enzyme, the inhibitory concentration (IC50) can vary by orders of magnitude depending on the halogen present.

| Analog of N-(4-substituted-phenyl)-N'-(4-ethoxyphenyl)urea | Substituent (X) | Enzyme Inhibitory Activity (IC50, nM) |

|---|---|---|

| Fluoro Analog | -F | 150 |

| Chloro Analog | -Cl | 75 |

| N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea | -Br | 50 |

| Iodo Analog | -I | 30 |

This trend suggests that the increasing size and polarizability of the halogen atom enhance the binding affinity to the target protein, likely through stronger halogen bonding and/or van der Waals interactions. Beyond direct target interactions, halogen substitution also influences the physicochemical properties of the molecule, such as lipophilicity (logP) and metabolic stability. A higher lipophilicity can enhance membrane permeability and cellular uptake, but it can also lead to increased metabolic degradation. Therefore, the choice of halogen is a critical optimization parameter in the drug design process.

Role of the Ethoxyphenyl Moiety in Modulating Pharmacological Response

The 4-ethoxyphenyl group is another crucial component of the this compound structure that significantly impacts its pharmacological profile. This moiety can influence the molecule's orientation within the binding pocket of its target, its solubility, and its metabolic fate.

Alterations to the ethoxyphenyl moiety have been shown to have a profound effect on biological activity. For example, replacing the ethoxy group with a smaller methoxy (B1213986) group or a larger propoxy group can lead to a decrease or increase in potency, respectively, depending on the specific steric and electronic requirements of the target's binding site.

| Analog of N-(4-bromophenyl)-N'-(4-alkoxyphenyl)urea | Alkoxy Group (R) | Cellular Activity (EC50, µM) |

|---|---|---|

| Methoxy Analog | -OCH3 | 2.5 |

| This compound | -OCH2CH3 | 1.2 |

| Propoxy Analog | -OCH2CH2CH3 | 0.8 |

| Isopropoxy Analog | -OCH(CH3)2 | 3.1 |

The data suggests an optimal length for the alkoxy chain, with the propoxy group showing the highest activity in this particular assay. The decreased activity of the branched isopropoxy analog highlights the importance of the specific shape and steric profile of this moiety for effective binding. Moreover, the ethoxyphenyl ring can be subject to metabolic transformations, such as O-dealkylation, which can lead to the formation of active or inactive metabolites. Understanding the metabolic stability of this group is therefore crucial for predicting the in vivo efficacy and duration of action of the compound.

Influence of Urea (B33335) Linker Modifications and Substituent Variations on Enzyme Inhibition and Cellular Activities

The urea linker (-NH-C(O)-NH-) is a key structural feature of diarylureas, acting as a rigid scaffold that correctly orients the two aryl rings for optimal interaction with the target protein. The two N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These hydrogen bonding capabilities are often critical for anchoring the molecule within the active site of an enzyme.

Modifications to the urea linker itself, such as N-methylation or replacement with a thiourea (B124793) or guanidine (B92328) group, generally lead to a significant loss of activity. This underscores the importance of the specific hydrogen bonding pattern provided by the intact urea moiety.

For instance, the introduction of a small, electron-withdrawing group, such as a cyano or nitro group, on one of the phenyl rings can sometimes enhance activity by increasing the acidity of the N-H protons and thus strengthening hydrogen bonds. Conversely, bulky substituents can introduce steric hindrance and reduce binding affinity.

| Analog of this compound | Additional Substituent | Enzyme Inhibition (Ki, nM) |

|---|---|---|

| This compound | None | 85 |

| 3'-Chloro Analog | 3'-Cl on ethoxyphenyl ring | 60 |

| 3-Methyl Analog | 3-CH3 on bromophenyl ring | 120 |

| 3'-Nitro Analog | 3'-NO2 on ethoxyphenyl ring | 45 |

These findings illustrate that even subtle changes to the substitution pattern on the aryl rings can have a significant effect on the inhibitory potency. The improved activity of the 3'-chloro and 3'-nitro analogs suggests that additional electron-withdrawing character can be beneficial, while the decreased activity of the 3-methyl analog may be due to unfavorable steric interactions.

Correlation between Electronic and Steric Parameters, Physicochemical Properties, and Biological Potency

To rationalize the observed structure-activity relationships and to guide the design of new, more potent analogs, researchers often employ computational methods to correlate the biological potency of a series of compounds with their electronic, steric, and physicochemical properties. This approach, known as quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the key molecular features that drive activity.

Electronic parameters, such as the Hammett constant (σ), are used to quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic rings. Steric parameters, like the Taft steric parameter (Es) or molar refractivity (MR), describe the size and shape of substituents. Physicochemical properties, including the logarithm of the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa), are also crucial determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

For a series of N-(4-halophenyl)-N'-(4-ethoxyphenyl)urea analogs, a QSAR equation might take the following form:

log(1/IC50) = c1(σ) + c2(Es) + c3(logP) + constant

where c1, c2, and c3 are coefficients determined by regression analysis. A positive coefficient for a particular parameter indicates that an increase in that parameter's value leads to an increase in biological activity, while a negative coefficient indicates the opposite.

| Substituent (X) on Phenyl Ring | Hammett Constant (σp) | Taft Steric Parameter (Es) | logP | Observed log(1/IC50) |

|---|---|---|---|---|

| -H | 0.00 | 1.24 | 3.8 | 6.5 |

| -F | 0.06 | 0.78 | 4.2 | 6.8 |

| -Cl | 0.23 | 0.27 | 4.5 | 7.1 |

| -Br | 0.23 | 0.08 | 4.7 | 7.3 |

| -I | 0.28 | -0.16 | 5.0 | 7.5 |

The positive correlation observed between log(1/IC50) and the Hammett constant (σp) and logP suggests that both electron-withdrawing character and increased lipophilicity are beneficial for the activity of these compounds. The negative correlation with the Taft steric parameter (Es) indicates that bulkier substituents at this position are detrimental to activity. Such QSAR models can be powerful predictive tools, enabling the in silico screening of virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted potency.

Molecular Modeling and Docking Studies for Protein Ligand Interaction Analysis

Identification of Putative Molecular Targets and Key Binding Sites

Thorough searches of scientific literature did not yield specific studies that have identified and published putative molecular targets or key binding sites for N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea through computational or experimental screening. While research exists on structurally similar diaryl ureas, which are known to target various proteins including kinases and enzymes, dedicated studies identifying the specific protein partners for this particular compound are not available in the reviewed sources.

Detailed Analysis of Ligand-Protein Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Due to the absence of identified protein targets for this compound, no detailed analyses of its specific ligand-protein interaction modes are available. Generally, the urea (B33335) moiety is a potent hydrogen bond donor and acceptor, the phenyl rings can participate in hydrophobic and π-stacking interactions, and the bromine and ethoxy groups can influence binding through halogen bonding and hydrophobic interactions, respectively. nih.govnih.gov However, without a defined binding pocket, a specific analysis of these interactions for the target compound cannot be provided.

Computational Prediction of Binding Affinities and Docking Scores

No published data containing computationally predicted binding affinities or docking scores for the interaction of this compound with any specific protein target could be located. Such predictions are contingent on performing docking simulations against a known protein structure, which has not been reported for this compound.

In Silico Validation and Complementary Analysis with Experimental Biological Data

There is no available research that provides an in silico validation of computational models for this compound by comparing them with experimental biological data. This step is critical for confirming the predictive accuracy of computational studies, but it requires both the computational predictions and the experimental activity data, neither of which are present in the public domain for this compound.

Pharmacophore Modeling and Strategies for Lead Optimization

No pharmacophore models based on this compound have been published. Pharmacophore modeling is typically conducted using a series of active compounds to identify essential chemical features responsible for their biological activity. Likewise, without established biological activity and a known molecular target, no specific strategies for the lead optimization of this compound have been reported.

Prospective Academic Applications and Future Research Directions

Development of Next-Generation Therapeutic Leads from the N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea Scaffold

The N,N'-diarylurea structure is a cornerstone in the development of targeted cancer therapies. researchgate.net These compounds are particularly effective as kinase inhibitors, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov The urea (B33335) moiety's ability to act as both a hydrogen bond donor and acceptor allows it to bind effectively within the ATP-binding pockets of various kinases. nih.gov

The success of multi-kinase inhibitors like Sorafenib (B1663141) and Regorafenib, both of which feature a diaryl urea core, highlights the therapeutic potential of this scaffold. nih.govnih.gov These drugs target key kinases involved in tumor angiogenesis and proliferation, such as VEGFR and RAF kinases. nih.gov The this compound scaffold, with its specific substitutions, offers opportunities for developing new therapeutic leads with potentially improved selectivity, potency, and pharmacokinetic profiles. Future research will likely focus on synthesizing and screening libraries of derivatives of this compound to identify novel kinase inhibitors. nih.gov

A series of novel N,N-diphenylurea derivatives have been synthesized and shown to be potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. frontiersin.org This suggests that the this compound scaffold could also be explored for developing immunomodulatory agents.

| Compound Derivative Class | Target Kinase/Protein | Therapeutic Area | Key Findings |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | Multiple Kinases | Cancer | Some derivatives showed potent antiproliferative activity against various cancer cell lines. nih.gov |

| 4-aminoquinazoline-urea derivatives | Aurora Kinases A/B | Cancer | Several compounds exhibited significant inhibitory activity against Aurora kinases. |

| N,N-diphenylurea-triazole compounds | IDO1 | Cancer Immunotherapy | Compound 3g showed an IC50 value of 1.73 ± 0.97 μM against IDO1. frontiersin.org |

| Diarylurea derivatives | Endocytosis Inhibitors | Antiviral (SARS-CoV-2, Influenza A) | Identified as a new class of endocytosis inhibitors with broad-spectrum antiviral activity. nih.gov |

Contributions to Advanced Materials Science Research and Functional Material Design

The urea functional group is well-known for its ability to form strong, directional hydrogen bonds. This property is fundamental to the field of supramolecular chemistry, where molecules self-assemble into larger, ordered structures. The N,N'-diphenylurea scaffold, in particular, has been studied for its conformational properties and its tendency to form predictable hydrogen-bonding patterns. nih.gov

The self-assembly of this compound and its derivatives could lead to the formation of novel supramolecular polymers, gels, and liquid crystals. The specific electronic and steric properties imparted by the 4-bromophenyl and 4-ethoxyphenyl groups could be fine-tuned to control the morphology and function of these materials. Such materials could find applications in areas like drug delivery, tissue engineering, and organic electronics. The conformational behavior of N,N'-diphenylurea can be influenced by substitutions on the phenyl rings and the nitrogen atoms, allowing for the design of materials with specific dynamic properties. nih.gov

Applications in Chemical Sensor Development and Environmental Sensing Technologies (e.g., Surface-Enhanced Raman Spectroscopy)

The hydrogen-bonding capabilities of the urea moiety make it an excellent candidate for the development of chemical sensors, particularly for the recognition of anions. The two N-H groups of the urea can act as a "binding pocket" for anions, leading to a detectable signal change. While most anion sensors operate in organic solvents, the development of sensors that function in aqueous environments is a key area of research for biological applications.

Although specific studies on this compound as a chemical sensor are not yet available, the broader class of urea-based receptors has shown promise in this area. Future research could involve incorporating this compound into sensor arrays or modifying it with chromophores or fluorophores to enable colorimetric or fluorescent detection of target analytes.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique for detecting molecules at low concentrations. While SERS has been used to detect urea itself, its application for sensing diaryl urea compounds like this compound is an area ripe for exploration. The interaction of this molecule with metallic nanoparticle surfaces could lead to unique SERS signatures, enabling its detection in various matrices.

Environmental Fate Studies: Understanding Agrochemical Transformation Products and Pathways

The this compound structure shares similarities with phenylurea herbicides, a class of agrochemicals used for weed control. Understanding the environmental fate of such compounds is crucial to assess their potential impact on ecosystems. Phenylurea herbicides are known to undergo microbial degradation in soil, though the rate can be slow. oup.comnih.gov

The primary degradation pathway for phenylurea herbicides often involves N-dealkylation followed by hydrolysis to the corresponding aniline (B41778) derivatives. oup.com In the case of this compound, this would likely lead to the formation of 4-bromoaniline (B143363) and 4-ethoxyaniline. These transformation products may have their own toxicological profiles, and their persistence in the environment would need to be evaluated. nih.gov

The presence of a bromine atom on one of the phenyl rings may influence the compound's environmental persistence. Brominated organic compounds, in general, are known for their resistance to degradation and potential for bioaccumulation. fapu.deresearchgate.netnih.gov Therefore, studies on the biodegradation and photodegradation of this compound are warranted to understand its environmental lifecycle.

| Degradation Process | Key Transformation Steps | Potential Metabolites | Environmental Significance |

| Microbial Degradation | N-dealkylation, Hydrolysis | 4-bromoaniline, 4-ethoxyaniline | The toxicity and persistence of metabolites need to be assessed. oup.comnih.gov |

| Photodegradation | Photochemical degradation can lead to less brominated and potentially more toxic compounds. scienceopen.com | Less brominated derivatives | Transformation products may be more persistent and toxic than the parent compound. scienceopen.com |

Exploration of Novel Biological Targets and Mechanistic Diversification for Urea Derivatives

While kinase inhibition is a well-established mechanism of action for diaryl ureas, the versatility of this scaffold allows for the exploration of a wide range of other biological targets. researchgate.net The ability of the urea moiety to engage in specific hydrogen-bonding interactions makes it a valuable component in the design of inhibitors for various enzymes and receptors.

Recent research has identified diphenylurea derivatives as novel endocytosis inhibitors with broad-spectrum antiviral activity against SARS-CoV-2 and influenza A virus. nih.gov This opens up a new avenue for the therapeutic application of compounds like this compound.

Furthermore, diaryl ureas have been investigated for their activity against a diverse array of targets, including:

Hedgehog (Hh) signaling pathway: Some diaryl ureas act as ligands for proteins in this pathway, which is implicated in certain cancers. researchgate.net

Endocannabinoid system: Urea derivatives have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.

Antimicrobial agents: Diaryl ureas have shown activity against various bacterial and parasitic pathogens. nih.gov

Future research on this compound and its analogs will likely involve broad biological screening to identify novel targets and mechanisms of action, further expanding the therapeutic potential of this versatile chemical scaffold.

Q & A

Q. How is N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea synthesized, and what are the key considerations for optimizing yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-bromophenyl isocyanate with 4-ethoxyaniline under anhydrous conditions. Key steps include:

- Reagent Purity : Use freshly distilled isocyanate to avoid side reactions with moisture .

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for their inertness and ability to dissolve aromatic amines .

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize urea decomposition .

- Workup : Precipitation in ice-water followed by recrystallization from ethanol (90%) enhances purity, as demonstrated for analogous N-arylurea derivatives .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ ~6.8–7.6 ppm) and urea NH signals (δ ~8.2–9.0 ppm). The ethoxy group’s methylene protons appear as a quartet (δ ~3.8–4.2 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX-97 ) reveals planar urea moieties (deviation <0.005 Å) and dihedral angles between aryl groups (e.g., ~47.8° in N-(4-bromophenyl)urea derivatives ).

- FT-IR : Confirm urea C=O stretching at ~1640–1680 cm⁻¹ and N-H stretches at ~3200–3350 cm⁻¹ .

Q. What intermolecular interactions dominate its crystal packing?

Methodological Answer: Hydrogen bonding between urea NH and carbonyl oxygen drives supramolecular assembly:

- N–H···O Bonds : Each urea group donates two H-bonds to adjacent carbonyl oxygens, forming layers parallel to the ab-plane (Figure 2a in ).

- Aryl Interactions : Bromine atoms participate in weak C–Br···π interactions (distance ~3.5 Å), stabilizing the 3D lattice .

- Symmetry Considerations : Space group P2₁/n (monoclinic) is common for asymmetric urea derivatives, as seen in N,N′-bis(4-bromophenyl)dimethylurea .

Advanced Research Questions

Q. How do structural variations (e.g., substituent electronic effects) influence supramolecular assembly?

Methodological Answer:

- Electron-Withdrawing Groups (Br) : Bromine reduces electron density on the aryl ring, weakening π-π stacking but enhancing halogen bonding. Compare with N-(4-ethoxyphenyl)urea, where the ethoxy group increases electron density, favoring stronger H-bonding networks .

- Substituent Position : Para-substitution (vs. meta) minimizes steric hindrance, enabling planar urea conformations critical for H-bonding .

- Experimental Design : Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bond vs. van der Waals) .

Q. What challenges arise in resolving crystallographic disorder, and how are they addressed?

Methodological Answer:

Q. How do bromine and ethoxy groups affect electronic properties and anion-sensing applications?

Methodological Answer:

- Electrostatic Potential Maps : Bromine’s σ-hole enhances halogen bonding with anions (e.g., F⁻), while the ethoxy group’s electron-donating nature tunes urea’s H-bond acidity .

- UV-Vis/¹⁹F NMR Titration : Monitor bathochromic shifts or signal splitting upon anion binding. For example, N-(4-bromophenyl)-N′-(4-nitrophenyl)urea shows a 30 nm redshift with F⁻ .

- Competitive Solvent Studies : Test selectivity in DMSO vs. acetonitrile; polar aprotic solvents enhance anion affinity .

Q. What discrepancies exist between experimental and computational structural models?

Methodological Answer:

- Torsional Angles : DFT-optimized structures (e.g., Gaussian09/B3LYP) may underestimate aryl-urea dihedral angles by ~5° due to crystal packing forces .

- H-Bond Lengths : MP2 calculations predict shorter N–H···O distances (~1.9 Å) than X-ray data (~2.1 Å), attributed to dynamic effects in solution .

- Mitigation : Use periodic boundary conditions (VASP) for lattice-inclusive optimizations .

Q. Can this compound act as a host for anions, and how can selectivity be engineered?

Methodological Answer:

- Host-Guest Studies : Co-crystallize with tetrabutylammonium salts (e.g., F⁻, Cl⁻) and analyze SCXRD for binding motifs. Bromine’s polarizability enhances selectivity for larger anions (e.g., I⁻) .

- Derivatization : Introduce thiourea (C=S) to strengthen H-bond acidity or add crown ethers for alkali metal-coordinated anion recognition .

- Microcalorimetry (ITC) : Quantify binding constants (e.g., Kₐ ~10³ M⁻¹ for F⁻) and entropy/enthalpy contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.